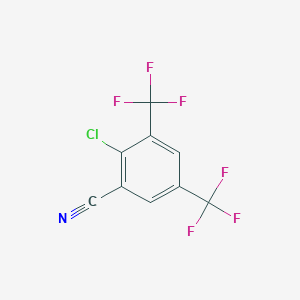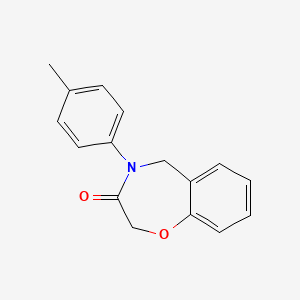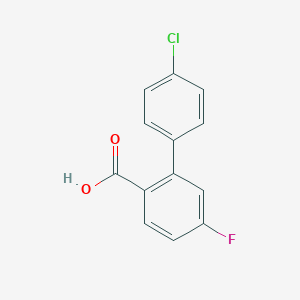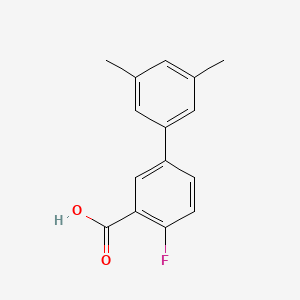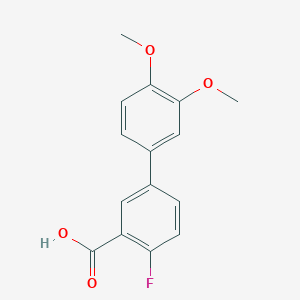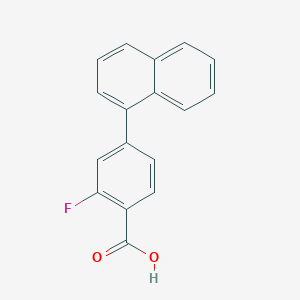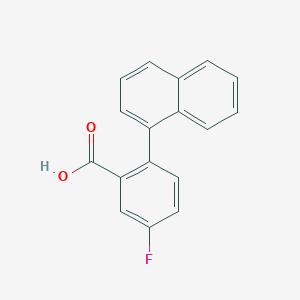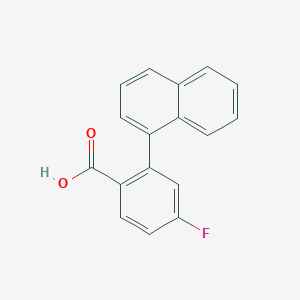
4-Fluoro-2-(naphthalen-1-yl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(naphthalen-1-yl)benzoic acid, or 4-FNB, is a fluorinated organic compound belonging to the family of benzoic acids. It is a white solid that is soluble in organic solvents and has a melting point of about 190 °C. 4-FNB has been extensively studied and has been found to have a wide range of biological applications. It has been used in the synthesis of a variety of organic compounds, as well as in the development of new drugs. Additionally, 4-FNB has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and diabetes.
科学的研究の応用
4-FNB has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of organic compounds and as a catalyst in the oxidation of alcohols. Additionally, 4-FNB has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Furthermore, 4-FNB has been used in the development of new drugs, as well as in the synthesis of new materials.
作用機序
The mechanism of action of 4-FNB is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and thromboxanes. Additionally, 4-FNB has been found to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid.
Biochemical and Physiological Effects
4-FNB has been found to have a wide range of biochemical and physiological effects. For example, it has been found to inhibit the production of prostaglandins, thromboxanes, and arachidonic acid. Additionally, 4-FNB has been found to reduce inflammation, as well as to reduce the growth of certain cancer cells. Furthermore, 4-FNB has been found to have anti-diabetic effects, as well as to reduce the risk of cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 4-FNB in laboratory experiments include its low cost, its high solubility in organic solvents, and its low toxicity. Additionally, 4-FNB is relatively stable, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 4-FNB in laboratory experiments. For example, it is not suitable for use in the synthesis of some organic compounds, due to its relatively low reactivity. Additionally, 4-FNB may be degraded in the presence of strong acids or bases, making it unsuitable for use in some laboratory experiments.
将来の方向性
There are a number of potential future directions for 4-FNB research. For example, further studies could be conducted to investigate the potential therapeutic applications of 4-FNB, such as its use in the treatment of various diseases, including cancer, inflammation, and diabetes. Additionally, further studies could be conducted to investigate the mechanism of action of 4-FNB and its effects on various biochemical and physiological processes. Furthermore, further studies could be conducted to investigate the potential use of 4-FNB in the synthesis of a variety of organic compounds, as well as in the development of new drugs and materials.
合成法
4-FNB can be synthesized from the reaction of 4-fluorobenzaldehyde and naphthalene-1-sulfonic acid in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of about 70 °C. The product is then isolated by precipitation and purified by recrystallization.
特性
IUPAC Name |
4-fluoro-2-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCWFEDSKPSLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(naphthalen-1-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


